

Apitolisib vs Bimiralisib PQR309 PI3K mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apitolisib

CAS No.: 1032754-93-0

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At a Glance: Apitolisib vs. Bimiralisib

This table summarizes the core characteristics and available data for both compounds.

Feature	Apitolisib (GDC-0980)	Bimiralisib (PQR309)
Core Structure	Thienopyrimidine-based; morpholine moiety interacts with kinase hinge region [1]	Dimorpholinotriazine-based core, similar to Gedatolisib [1]
Primary Targets	Class I PI3K isoforms (α , β , δ , γ) and mTOR kinase [1]	Class I PI3K isoforms (α , β , δ , γ) and mTOR kinase [2] [3] [1]

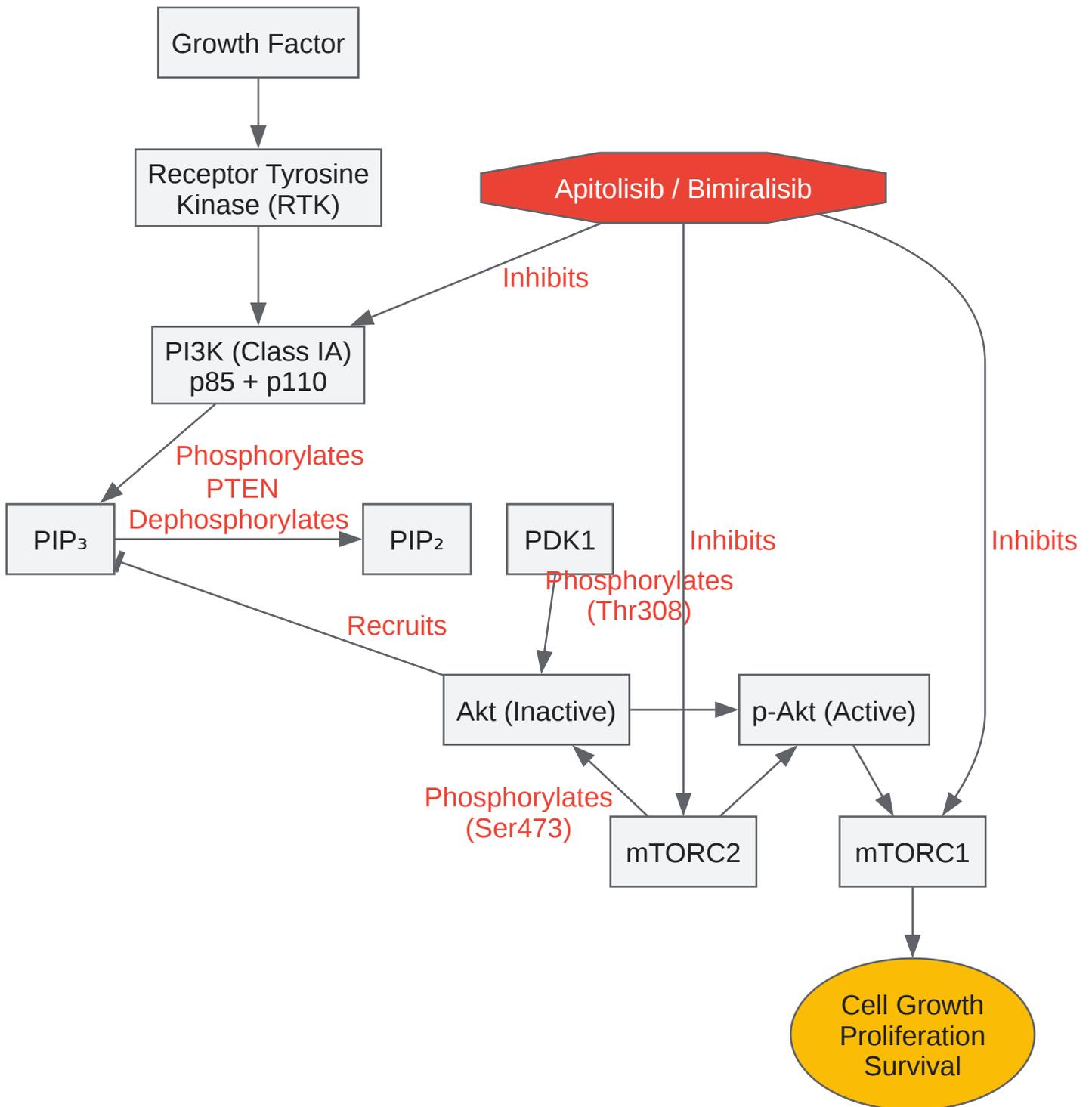
| **Key Biochemical Potency (IC₅₀)** | PI3K α : 5 nM PI3K β : 27 nM PI3K δ : 7 nM PI3K γ : 14 nM mTOR (Ki): 17 nM [1] | PI3K α : 33 nM PI3K β : 661 nM PI3K δ : 708 nM PI3K γ : 451 nM mTOR: 89 nM [1] || **Mechanism & Selectivity** | Potent, balanced inhibitor of all class I PI3K isoforms and mTOR; high selectivity over other PIKK family kinases [1]. | "Balanced dual-acting" inhibitor; designed with intentional, moderate mTOR activity to manage resistance [2] [3] [1]. || **Key Pharmacodynamic (PD) Biomarker** | Inhibition of phosphorylated Akt (pAkt); tumor shrinkage requires 35-45% pAkt inhibition [4]. | Reduces phosphorylation of pAkt^{Ser473} (IC₅₀: 0.05–0.20 μ M) [2] [3]. || **Clinical Status & Findings** | Evaluated in phase 1/2 trials for breast, prostate, renal cell, and endometrial cancers [4] [1]. Significant pAkt inhibition

observed at doses ≥ 16 mg [4]. | Phase 1 study in advanced solid tumors; intermittent dosing showed improved safety [2] [3]. One partial response in HNSCC patient with NOTCH1 mutation [2] [3]. | | **Reported Adverse Events** | Aligns with class effects; specific profile detailed in clinical trials [4] [1]. | Hyperglycemia, nausea, fatigue; lower grade 3+ AEs with intermittent dosing [2] [3]. |

Mechanism of Action and Pathway Context

Both **apitolisib** and bimiralisib function by simultaneously targeting the ATP-binding pockets of PI3K and mTOR kinase within the PI3K/Akt/mTOR signaling cascade [1]. This dual inhibition is considered superior to targeting either protein alone, as it more completely shuts down the pathway and can overcome feedback activation loops that cause resistance to single-agent inhibitors [5] [2].

The diagram below illustrates the signaling pathway and mechanism of these inhibitors.



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Pathway Diagram Title: *PI3K/Akt/mTOR Signaling and Dual Inhibitor Mechanism.*

Key Experimental Data and Protocols

For researchers looking to validate or build upon these findings, the core methodologies from key studies are outlined below.

- **Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for Apitolisib:** An integrated PK-PD-efficacy model was developed using data from xenograft mice and phase 1 clinical trials.
 - **Preclinical Model:** Female nude mice bearing subcutaneous 786-O human renal cell adenocarcinoma xenografts were used. Tumor volume was measured with digital calipers and calculated using the formula: $TV \text{ (mm}^3\text{)} = \text{length} \times \text{width}^2 \times 0.5$ [4].
 - **Clinical PD Analysis:** In phase 1 trials, pAkt levels were measured in **platelet-rich plasma (PRP)** as a surrogate for target modulation in tumor tissue. The relationship between pAkt inhibition and tumor shrinkage was quantified using a sigmoid model [4].
- **Phase 1 Clinical Trial Design for Bimiralisib:** A multi-center, non-randomized, dose-escalation study (PQR309-003) established the safety and preliminary efficacy in patients with advanced solid tumors.
 - **Dosing Schedules:** The study compared one continuous (once daily) and two intermittent schedules (Schedule A: Days 1, 2 weekly; Schedule B: Days 1, 4 weekly) to determine the maximum tolerated dose (MTD) and optimal schedule [2] [3].
 - **Key Endpoints:** Primary endpoints were MTD and dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetics (PK), objective response rate, and other treatment-emergent adverse events [2] [3].

Research Implications and Strategic Considerations

- **Biochemical Profile Selection:** **Apitolisib's** higher potency across all targets may be preferable for research requiring deep pathway suppression [1]. **Bimiralisib's** design, with its moderate mTOR inhibition, could be a strategic choice for studies exploring mechanisms to circumvent resistance from persistent mTOR signaling [1].
- **Clinical Development Strategy:** The improved safety profile of **bimiralisib on an intermittent schedule** (Schedule A: Days 1, 2 weekly) supports its potential for longer-term administration and combination therapy regimens [2] [3]. **Apitolisib** research can leverage its well-defined **pAkt biomarker-to-efficacy relationship** (35-45% inhibition for tumor shrinkage) for precise dose optimization in future studies [4].

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To cite this document: Smolecule. [Apitolisib vs Bimiralisib PQR309 PI3K mTOR inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548972#apitolisib-vs-bimiralisib-pqr309-pi3k-mtor-inhibition>]

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